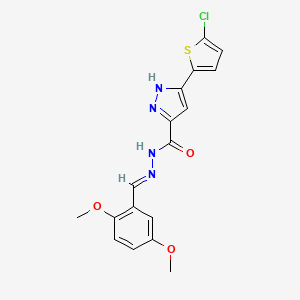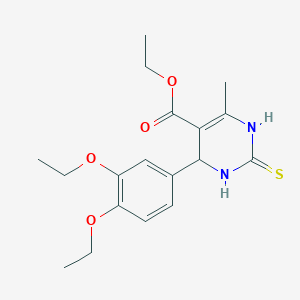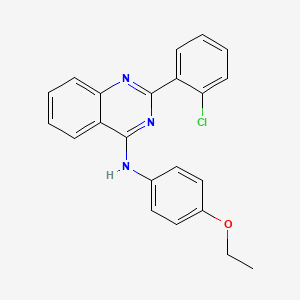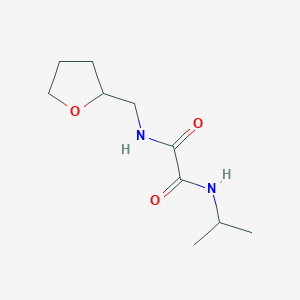![molecular formula C28H32Cl2N4O3 B11647508 N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B11647508.png)
N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cloro-2-metilfenil)-2-{4-[2-({[4-(4-clorofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye múltiples anillos aromáticos y grupos funcionales, lo que lo convierte en un tema de interés para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-cloro-2-metilfenil)-2-{4-[2-({[4-(4-clorofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida implica varios pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética generalmente incluye los siguientes pasos:
Formación del intermedio: El paso inicial implica la reacción de 4-cloro-2-metilfenilamina con un agente acilante apropiado para formar un compuesto intermedio.
Ciclización: El intermedio se somete a ciclización con un derivado de piperazina para formar la estructura central del compuesto.
Modificación del grupo funcional:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, la optimización de las condiciones de reacción (temperatura, presión, solvente) y las técnicas de purificación para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-cloro-2-metilfenil)-2-{4-[2-({[4-(4-clorofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los anillos aromáticos, utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o productos alquilados.
Aplicaciones Científicas De Investigación
N-(4-cloro-2-metilfenil)-2-{4-[2-({[4-(4-clorofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-cloro-2-metilfenil)-2-{4-[2-({[4-(4-clorofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorofenil)-2-{4-[2-(metilamino)etil]piperazin-1-il}acetamida
- N-(4-bromo-2-metilfenil)-2-{4-[2-({[4-(4-bromofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida
Singularidad
N-(4-cloro-2-metilfenil)-2-{4-[2-({[4-(4-clorofenil)-2,6-dioxociclohexiliden]metil}amino)etil]piperazin-1-il}acetamida es único debido a su combinación específica de grupos funcionales y anillos aromáticos, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C28H32Cl2N4O3 |
|---|---|
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-[4-[2-[[4-(4-chlorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C28H32Cl2N4O3/c1-19-14-23(30)6-7-25(19)32-28(37)18-34-12-10-33(11-13-34)9-8-31-17-24-26(35)15-21(16-27(24)36)20-2-4-22(29)5-3-20/h2-7,14,17,21,35H,8-13,15-16,18H2,1H3,(H,32,37) |
Clave InChI |
YHKPARAWNLRVPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)CCN=CC3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11647426.png)
![(6Z)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647428.png)

![ethyl 2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11647443.png)
![1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate](/img/structure/B11647456.png)
![(5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647459.png)

![1-(2-Bromobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11647489.png)

![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11647497.png)

![3-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647504.png)
![2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11647507.png)

